2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound belongs to a class of tetrahydropyridine derivatives featuring a cyano group at position 3, a 3,4,5-trimethoxyphenyl substituent at position 4, and a thioacetamide moiety linked to an N-(2-ethylphenyl) group. Its synthesis likely involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetylation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-5-15-8-6-7-9-19(15)27-23(30)14-34-25-18(13-26)17(12-22(29)28-25)16-10-20(31-2)24(33-4)21(11-16)32-3/h6-11,17H,5,12,14H2,1-4H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZANGWVVXTLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide , commonly referred to as ChemDiv Compound ID 4554-6439, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, focusing on its cytotoxicity, antioxidant properties, and other relevant biological effects.
- Molecular Formula : C25H27N3O5S
- Molecular Weight : 433.53 g/mol
- IUPAC Name : 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- SMILES : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c(cc2OC)cc(OC)c2OC)=O)=C1C#N)=O
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Notably:
-
In Vitro Studies :
- The compound was tested against pancreatic cancer cell line PACA2 and lung carcinoma cell line A549.
- Results indicated that it exhibits significant cytotoxicity with IC50 values ranging from 25.9 μM to 73.4 μM depending on the specific compound variant tested.
These results suggest a promising potential for further development in cancer therapeutics .Compound Variant Cell Line IC50 (μM) 5h PACA2 25.9 3 PACA2 53.5 6b A549 34.9
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH scavenging assay. Compounds demonstrated varying levels of antioxidant activity compared to ascorbic acid:
| Compound Variant | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | Highest |
| 2b | Moderate |
| 5a | Moderate |
| 6b | Lower |
This indicates that while the compound has some antioxidant properties, it may not surpass established antioxidants like ascorbic acid .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest potential interactions with various biological targets, including enzymes involved in cancer progression and oxidative stress pathways.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to the one :
- Inhibition of Tumor Growth : Research has shown that compounds with similar tetrahydropyridine structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Synergistic Effects : Some studies indicate that combining this compound with standard chemotherapy agents could enhance therapeutic efficacy and reduce resistance in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on structural features, synthesis, physicochemical properties, and spectral characteristics.
Key Structural Differences and Implications
The 2-ethylphenyl acetamide group may increase lipophilicity relative to the 2,6-dimethylphenyl analog in , affecting membrane permeability.
Synthetic Efficiency :
- Yields for analogous compounds range from 57% (e.g., acetylation in ) to 95% (diazonium coupling in ). The target compound’s synthesis may require optimization to balance steric challenges from the trimethoxyphenyl group.
Table 2: Spectroscopic and Analytical Data Comparison
*Predicted based on analogs.
Physicochemical and Functional Insights
- Melting Points : Trimethoxyphenyl derivatives often exhibit higher melting points (e.g., 274–288°C in ) due to increased crystallinity from polar groups. The target compound’s melting point is expected to align with this range.
- Solubility : The 3,4,5-trimethoxyphenyl group may reduce aqueous solubility compared to sulfamoylphenyl analogs (e.g., ), necessitating formulation adjustments for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
